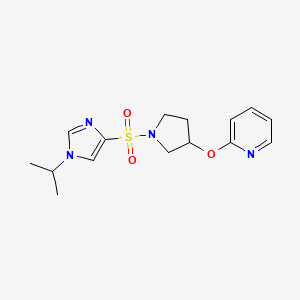

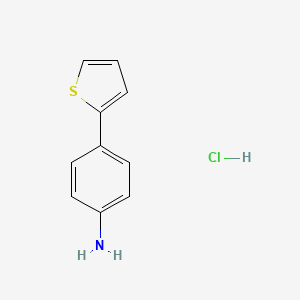

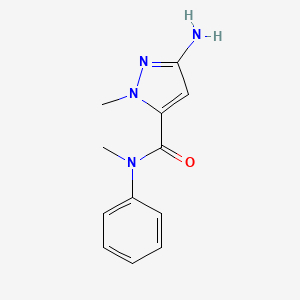

![molecular formula C18H11NS B2759553 5H-[1]benzothieno[3,2-c]carbazole CAS No. 1255308-97-4](/img/structure/B2759553.png)

5H-[1]benzothieno[3,2-c]carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5H-[1]benzothieno[3,2-c]carbazole, commonly referred to as 5H-BTC, is a heterocyclic aromatic compound with a unique combination of properties. It has been studied extensively in recent years due to its potential applications in the fields of chemistry and biology.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Carbazole Scaffold in Medicinal Chemistry

Carbazoles, including structures related to 5H-[1]benzothieno[3,2-c]carbazole, are recognized for their wide range of biological activities. Modifications of the carbazole scaffold have yielded compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This versatility is attributed to the tricyclic nature of carbazoles, which allows for significant structural diversity and optimization in drug design processes (L. S. Tsutsumi, D. Gündisch, & Dianqing Sun, 2016).

Environmental Science Applications

Presence and Biotransformation of Benzotriazoles

Benzotriazoles, closely related to the chemical family of benzothieno carbazoles, are high-production-volume chemicals used as corrosion inhibitors and are widely present in the environment. Studies on their occurrence, biotransformation, and human exposure suggest that these compounds undergo complex metabolic pathways, indicating a need for understanding their environmental fate and impact (Alexandros G. Asimakopoulos et al., 2013).

Material Science Applications

Benzothiazole-Based AIEgens

Benzothiazole-based compounds demonstrate significant potential in material sciences, particularly in the development of fluorescence-based sensors. A study highlights a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that showcases multifluorescence emissions, suitable for physiological pH sensing. This illustrates the utility of benzothiazole derivatives in creating sensitive and reversible sensors for biological and environmental applications (Kai Li et al., 2018).

Synthetic Chemistry Applications

Synthesis of Benzo[b]carbazoles

The synthesis of 5H-benzo[b]carbazole derivatives via iron catalysis showcases the adaptability of carbazole structures in synthetic chemistry. This method highlights an atom-economic approach, tolerance for a variety of functional groups, and the potential for constructing complex molecules efficiently, which is crucial for developing new materials and pharmaceuticals (S. S. K. Boominathan et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of 5H-1

Mode of Action

The mode of action of 5H-1. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by 5H-1

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5H-1. These properties are crucial in determining the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 5H-1

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5H-1

Propriétés

IUPAC Name |

5H-[1]benzothiolo[3,2-c]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NS/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHLAWPEXYBGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3SC5=CC=CC=C45 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

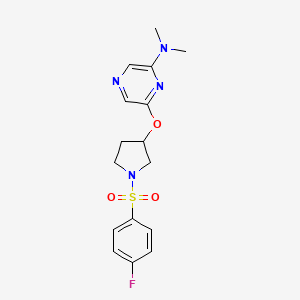

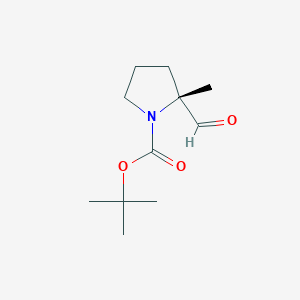

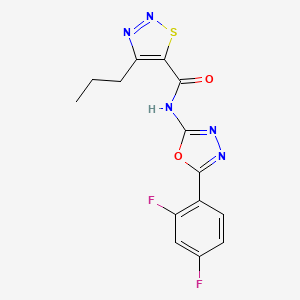

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2759476.png)

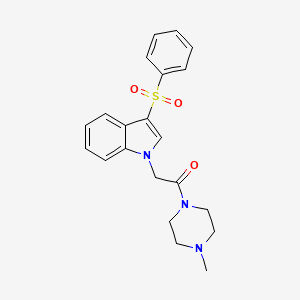

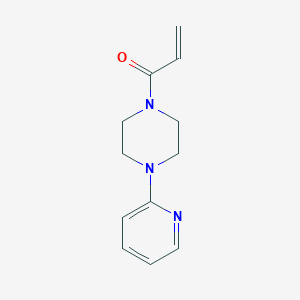

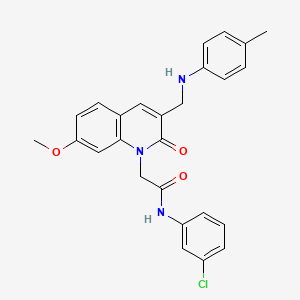

![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)

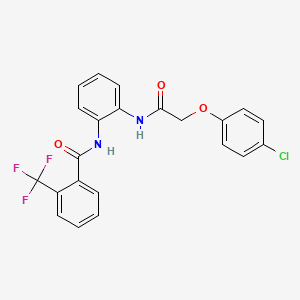

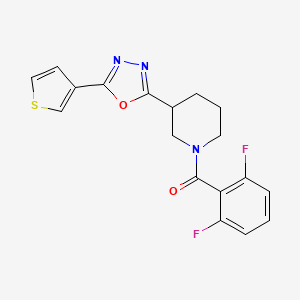

![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2759493.png)